molecular formula C15H8Br2O2 B12120944 Buttpark 153\33-82

Buttpark 153\33-82

Cat. No.: B12120944
M. Wt: 380.03 g/mol
InChI Key: HVBKZFXTROARPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buttpark 153\33-82: 5-bromo-2-(4-bromobenzoyl)benzofuran , is a chemical compound with the molecular formula C15H8Br2O2 . It is characterized by the presence of bromine atoms attached to both the benzofuran and benzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods: : Industrial production of Buttpark 153\33-82 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: : Buttpark 153\33-82 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups .

Scientific Research Applications

Chemistry: : Buttpark 153\33-82 is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .

Biology: : In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .

Medicine: : The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies .

Mechanism of Action

The mechanism of action of Buttpark 153\33-82 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-chlorobenzoyl)benzofuran
  • 5-bromo-2-(4-methylbenzoyl)benzofuran
  • 5-bromo-2-(4-nitrobenzoyl)benzofuran

Comparison: : Buttpark 153\33-82 is unique due to the presence of bromine atoms in both the benzofuran and benzoyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H8Br2O2

Molecular Weight

380.03 g/mol

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C15H8Br2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8H

InChI Key

HVBKZFXTROARPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.